molecular formula C11H13BrOZn B14882036 2-[(3-Butenyloxy)methyl]phenylZinc bromide

2-[(3-Butenyloxy)methyl]phenylZinc bromide

Cat. No.: B14882036
M. Wt: 306.5 g/mol
InChI Key: NORVHZNHASFVPG-UHFFFAOYSA-M
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Description

2-[(3-butenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the butenyloxy group enhances its reactivity and versatility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-butenyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3-butenyloxy)methyl]bromobenzene with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(3-butenyloxy)methyl]bromobenzene+Zn2-[(3-butenyloxy)methyl]phenylzinc bromide\text{2-[(3-butenyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-[(3-butenyloxy)methyl]bromobenzene+Zn→2-[(3-butenyloxy)methyl]phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is often supplied as a 0.25 M solution in tetrahydrofuran to maintain its stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

2-[(3-butenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

    Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form secondary alcohols.

    Substitution Reactions: It can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Nucleophilic Addition: Carbonyl compounds (aldehydes or ketones), often in the presence of a Lewis acid catalyst.

    Substitution Reactions: Various electrophiles, including alkyl halides and acyl chlorides.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Secondary Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

2-[(3-butenyloxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: As a reagent in the formation of complex organic molecules.

    Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: In the preparation of functionalized materials and polymers.

    Catalysis Research: As a model compound to study the mechanisms of cross-coupling reactions.

Mechanism of Action

The mechanism by which 2-[(3-butenyloxy)methyl]phenylzinc bromide exerts its effects primarily involves the formation of carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, transferring its organic group to an electrophilic partner, typically facilitated by a palladium catalyst. The general steps include:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The organozinc compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: A simpler organozinc compound without the butenyloxy group.

    Benzylzinc Bromide: Contains a benzyl group instead of the butenyloxy group.

    4-Fluorophenylzinc Bromide: Contains a fluorine substituent on the aromatic ring.

Uniqueness

2-[(3-butenyloxy)methyl]phenylzinc bromide is unique due to the presence of the butenyloxy group, which enhances its reactivity and allows for more diverse synthetic applications compared to simpler organozinc compounds. This functional group provides additional sites for further functionalization, making it a valuable reagent in complex organic synthesis.

Properties

Molecular Formula

C11H13BrOZn

Molecular Weight

306.5 g/mol

IUPAC Name

bromozinc(1+);but-3-enoxymethylbenzene

InChI

InChI=1S/C11H13O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-7H,1,3,9-10H2;1H;/q-1;;+2/p-1

InChI Key

NORVHZNHASFVPG-UHFFFAOYSA-M

Canonical SMILES

C=CCCOCC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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